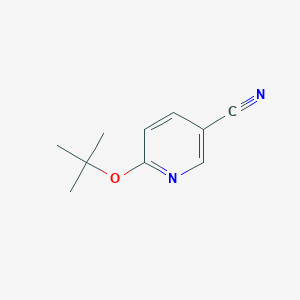

6-(Tert-butoxy)pyridine-3-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-[(2-methylpropan-2-yl)oxy]pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-10(2,3)13-9-5-4-8(6-11)7-12-9/h4-5,7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRIHOKZPGJPDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=NC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Tert Butoxy Pyridine 3 Carbonitrile and Its Analogs

De Novo Annulation and Cyclocondensation Approaches

The formation of the pyridine (B92270) ring from acyclic precursors offers a powerful and flexible approach to a wide array of substituted pyridines. These methods often allow for the convergent assembly of complex molecules from simpler, readily available starting materials.

Multicomponent Reaction Strategies for Pyridine Ring Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as a highly efficient and atom-economical tool for the synthesis of complex heterocyclic systems, including pyridines. These reactions are particularly valuable for creating diverse libraries of analogs for structure-activity relationship studies.

One common MCR approach for the synthesis of polysubstituted pyridines involves the condensation of an aldehyde, an active methylene (B1212753) compound (such as malononitrile), and a third component that provides the remaining atoms for the pyridine ring. For instance, the reaction of aldehydes, malononitrile, and various thiols can lead to the formation of 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles. This transformation can be efficiently catalyzed by heterogeneous catalysts like Zn(II) and Cd(II) metal-organic frameworks (MOFs), often under solvent-free conditions, highlighting the green chemistry aspects of MCRs.

The following table summarizes representative multicomponent reactions for the synthesis of substituted pyridine derivatives.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Thio-pyridine synthesis | Aldehyde, Malononitrile, Thiophenol | Zn(II) or Cd(II) MOFs, Solvent-free | 2-Amino-6-(alkylthio)pyridine-3,5-dicarbonitrile |

| Hantzsch-type synthesis | Aryl-substituted 2-nitroacetophenone, 1,3-Dicarbonyl compound, Aldehyde | Multistep one-pot | 3-Acetyl-5-nitro-6-arylpyridine |

Catalyst-Mediated Cyclization Protocols

Transition metal catalysis has revolutionized the synthesis of pyridines by enabling novel cyclization pathways that are often difficult to achieve through traditional methods. These catalyst-mediated protocols can offer high levels of regio- and stereocontrol.

Ruthenium catalysts have been effectively employed in the cycloisomerization of 3-azadienynes to construct substituted pyridine rings. This process involves the direct conversion of amides into the corresponding trimethylsilyl alkynyl imines, which then undergo a ruthenium-catalyzed protodesilylation and cycloisomerization to yield a variety of substituted pyridines and quinolines hymasynthesis.com. This method is notable for its efficiency and the ability to tolerate sensitive functional groups hymasynthesis.com.

Iron-catalyzed cyclization reactions provide a more sustainable and cost-effective alternative to precious metal catalysis. For example, a facile iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the green synthesis of 2,4,6-triarylsubstituted symmetrical pyridines. This reaction proceeds in the presence of FeCl3 as a catalyst and demonstrates good functional group tolerance, affording high yields without the need for additional additives.

Nickel catalysts have also been utilized in the synthesis of pyridines. A mild and general route involves the Ni/imidazolidene complex-mediated cyclization of alkynes and nitriles at ambient temperature. This protocol is versatile, allowing for the preparation of a range of substituted pyridines, including fused systems.

| Catalyst | Reactants | Key Features |

| Ruthenium | 3-Azadienynes (from amides) | High efficiency, tolerates sensitive functional groups hymasynthesis.com. |

| Iron (FeCl3) | Ketoxime acetates, Aldehydes | Green synthesis, good functional group tolerance. |

| Nickel | Diynes, Nitriles | Mild reaction conditions (ambient temperature). |

Radical Pathway Cyclizations in Pyridine Synthesis

Radical cyclizations offer unique bond-forming strategies for the construction of heterocyclic rings and have been successfully applied to the synthesis of pyridines. These reactions often proceed under mild conditions and can be initiated by various methods, including the use of radical initiators or photoredox catalysis.

A notable example is the free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts. This reaction, utilizing (TMS)3SiH/AIBN as the radical initiator system, provides access to novel pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons in good yields nih.gov. This method is advantageous as it avoids the need for column chromatography for purification and can be performed on a gram scale nih.gov.

More recently, a pyridine-boryl radical-catalyzed [3π + 2σ] cycloaddition of vinyl azides with bicyclo[1.1.0]butanes (BCBs) has been developed pressbooks.pub. This innovative approach leads to the formation of 2-azabicyclo[3.1.1]heptenes, which are considered bioisosteres of 1,3,5-trisubstituted pyridines pressbooks.pub. The reaction is initiated by the coordination of a boryl radical to the carbonyl group of the BCB, leading to ring-opening and the formation of a cyclobutyl radical. This radical then engages with the vinyl azide (B81097) in a subsequent cyclization to furnish the final product pressbooks.pub.

| Radical Strategy | Precursors | Key Features |

| Intramolecular Arylation | o-Bromophenyl-substituted pyrrolylpyridinium salts | Good yields, scalable, chromatography-free purification nih.gov. |

| Pyridine-Boryl Radical Catalysis | Vinyl azides, Bicyclo[1.1.0]butanes | Forms novel pyridine bioisosteres, mild conditions pressbooks.pub. |

Post-Pyridinylation Functionalization Routes

An alternative and often more direct strategy for the synthesis of 6-(tert-butoxy)pyridine-3-carbonitrile involves the functionalization of a pre-existing pyridine ring. This approach is particularly useful when the desired substitution pattern is not readily accessible through de novo synthesis.

Regioselective Introduction of the Tert-butoxy (B1229062) Group

The introduction of a tert-butoxy group onto a pyridine ring can be challenging due to the steric bulk of the tert-butyl group. Direct etherification methods commonly used for less hindered alcohols are often not applicable. A plausible and effective method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction.

This approach would typically start with a 6-halopyridine-3-carbonitrile, such as 6-chloro- or 6-fluoropyridine-3-carbonitrile. The electron-withdrawing nature of the cyano group at the 3-position activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 6-positions. The reaction with a strong nucleophile, such as sodium tert-butoxide or potassium tert-butoxide, would lead to the displacement of the halide and the formation of the desired this compound. The choice of the leaving group is crucial, with fluoride often being the most reactive in SNAr reactions on electron-deficient aromatic systems.

While a direct literature precedent for this specific transformation on 6-halopyridine-3-carbonitrile was not found, the principles of nucleophilic aromatic substitution on activated pyridine rings strongly support the feasibility of this synthetic route pressbooks.publibretexts.orgfishersci.co.ukyoutube.comyoutube.combath.ac.uk. The reaction conditions would likely involve an aprotic polar solvent, such as DMSO or DMF, to facilitate the reaction.

| Starting Material | Reagent | Reaction Type | Key Considerations |

| 6-Halopyridine-3-carbonitrile | Sodium tert-butoxide or Potassium tert-butoxide | Nucleophilic Aromatic Substitution (SNAr) | The cyano group activates the ring; fluoride is an excellent leaving group. |

Cyanation Methodologies on Pyridine Systems

The introduction of a cyano group onto a pyridine ring is a well-established transformation with a variety of available methods. The choice of method often depends on the substitution pattern of the pyridine and the desired regioselectivity.

For the synthesis of pyridine-3-carbonitriles, a common strategy involves the dehydration of the corresponding pyridine-3-carboxamide. However, direct cyanation methods offer a more convergent approach. One such method is the C-H cyanation of N-containing heterocycles. A protocol involving triflic anhydride (B1165640) activation, followed by nucleophilic addition of cyanide and subsequent elimination, has been shown to be effective for a broad range of 6-ring N-containing heterocycles acs.org. This one-pot procedure is suitable for late-stage functionalization of complex molecules acs.org.

Another approach involves the Sandmeyer reaction, where a pyridin-3-amine is converted to the corresponding diazonium salt, which is then treated with a cyanide salt, typically in the presence of a copper catalyst, to yield the pyridine-3-carbonitrile (B1148548).

Furthermore, palladium-catalyzed cyanation reactions of halopyridines have become a powerful tool for the introduction of the nitrile functionality. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source, such as zinc cyanide or potassium ferrocyanide.

| Method | Substrate | Reagents |

| C-H Cyanation | Pyridine | Triflic anhydride, Cyanide source |

| Sandmeyer Reaction | Pyridin-3-amine | NaNO2, HCl; CuCN |

| Palladium-Catalyzed Cyanation | Halopyridine | Pd catalyst, Ligand, Cyanide source (e.g., Zn(CN)2) |

Halogenation and Subsequent Cross-Coupling Strategies

The synthesis of this compound often commences with a pre-functionalized pyridine ring, where a halogen atom at the 6-position serves as a versatile handle for introducing the tert-butoxy group. This two-step strategy, involving halogenation followed by a cross-coupling reaction, is a cornerstone in the synthesis of substituted pyridines.

Initially, a suitable pyridine precursor, such as 6-hydroxypyridine-3-carbonitrile, can undergo halogenation to introduce a chloro, bromo, or iodo substituent at the 6-position. The resulting 6-halopyridine-3-carbonitrile is then subjected to a cross-coupling reaction to form the desired tert-butyl ether.

One of the most powerful methods for this transformation is the Buchwald-Hartwig amination, which, despite its name, has been adapted for C-O bond formation. This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide with an alcohol in the presence of a palladium catalyst, a suitable ligand, and a base. For the synthesis of this compound, this would involve coupling 6-halopyridine-3-carbonitrile with tert-butanol (B103910) or a tert-butoxide salt. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions.

The reactivity of the 6-halopyridine-3-carbonitrile is influenced by the nature of the halogen, with iodides being the most reactive, followed by bromides and then chlorides. The selection of the appropriate palladium catalyst and ligand is critical to ensure efficient catalytic turnover and to accommodate the steric bulk of the tert-butoxy group. Sterically hindered biaryl phosphine ligands, such as those developed by Buchwald and Hartwig, have proven effective in facilitating such challenging C-O coupling reactions.

Comparative Analysis of Synthetic Efficiency and Selectivity

The efficiency and selectivity of the synthesis of this compound are paramount for its practical application. Researchers have dedicated significant effort to optimizing reaction conditions to maximize yields and control the formation of the desired product.

Yield Optimization Studies

Optimizing the yield of this compound through cross-coupling strategies involves a systematic investigation of various reaction parameters. Key factors that influence the yield include the choice of palladium precursor, the structure of the phosphine ligand, the type of base used, the reaction temperature, and the solvent.

For instance, in a typical palladium-catalyzed C-O coupling reaction, a study might compare the efficacy of different palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with various phosphine ligands such as XPhos, SPhos, or RuPhos. The choice of base is also critical, with common options including sodium tert-butoxide, potassium tert-butoxide, and cesium carbonate. The reaction temperature and duration are also optimized to ensure complete conversion without decomposition of the product.

Below is a hypothetical data table illustrating the results of a yield optimization study for the synthesis of a generic 6-alkoxypyridine-3-carbonitrile, which would be analogous to the synthesis of the target compound.

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 85 |

| 2 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 82 |

| 3 | Pd(OAc)₂ | SPhos | NaOtBu | Toluene | 100 | 78 |

| 4 | Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene | 100 | 45 |

| 5 | Pd(OAc)₂ | XPhos | NaOtBu | Dioxane | 100 | 90 |

Stereochemical Control in Pyridine Formation

While the introduction of the tert-butoxy group itself does not typically involve the creation of a new stereocenter, the principles of stereochemical control are highly relevant in the synthesis of more complex analogs of this compound where chiral centers may be present in other parts of the molecule. The development of asymmetric methods for the synthesis of chiral pyridine derivatives is an active area of research. nih.gov

For instance, if a chiral substituent were to be introduced on the pyridine ring or on a side chain, enantioselective catalytic methods would be employed. nih.gov These methods often rely on the use of chiral ligands that coordinate to a metal catalyst, thereby creating a chiral environment that influences the stereochemical outcome of the reaction. While not directly applicable to the synthesis of the parent compound, the ability to control stereochemistry is a critical consideration in the synthesis of a broader library of related, potentially bioactive molecules.

Functional Group Tolerance and Compatibility Assessments

A key advantage of modern cross-coupling reactions is their high degree of functional group tolerance. organic-chemistry.org This is particularly important when synthesizing complex molecules that contain various reactive moieties. In the context of this compound synthesis, the palladium-catalyzed C-O coupling conditions must be compatible with the nitrile group present on the pyridine ring.

The nitrile group is generally well-tolerated in many palladium-catalyzed reactions. However, under harsh basic conditions or at elevated temperatures, it could potentially undergo hydrolysis or other unwanted transformations. Therefore, compatibility assessments involve screening the reaction conditions to ensure the integrity of the nitrile functional group. This often leads to the selection of milder bases and lower reaction temperatures where possible.

The tolerance of the catalytic system to other functional groups is also a critical consideration when synthesizing analogs of the target compound. A robust synthetic method should be compatible with a wide range of functional groups, including esters, amides, ketones, and other heterocycles, allowing for the rapid generation of a diverse library of compounds for further investigation.

Scale-Up Considerations and Process Intensification in Synthesis

The transition of a synthetic route from the laboratory bench to industrial-scale production presents a unique set of challenges. For the synthesis of this compound, scale-up considerations are crucial for ensuring a safe, efficient, and cost-effective manufacturing process.

Process intensification, a strategy aimed at developing smaller, cleaner, and more energy-efficient manufacturing processes, is increasingly being applied to the synthesis of fine chemicals and pharmaceuticals. beilstein-journals.orgresearchgate.netthieme-connect.com This can be achieved through various means, including the use of continuous flow reactors, which offer several advantages over traditional batch processing. beilstein-journals.org

Continuous flow synthesis can lead to improved heat and mass transfer, better reaction control, enhanced safety, and higher yields. beilstein-journals.org For the synthesis of this compound, a continuous flow setup could involve pumping solutions of the 6-halopyridine-3-carbonitrile and the tert-butoxide source through a heated reactor coil containing a packed-bed of a heterogeneous palladium catalyst. This approach can minimize reaction times, reduce solvent usage, and facilitate product purification.

The table below outlines some key considerations for the scale-up of a generic cross-coupling reaction, which would be relevant to the synthesis of this compound.

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent due to high surface area-to-volume ratio |

| Mass Transfer | Can be inefficient, leading to localized concentration gradients | Highly efficient mixing |

| Safety | Large volumes of reactants and solvents pose higher risks | Smaller reactor volumes enhance safety |

| Scalability | Often requires re-optimization of reaction conditions | More straightforward scaling by running the reactor for longer times |

| Catalyst Handling | Homogeneous catalysts can be difficult to remove | Heterogeneous catalysts in packed-bed reactors are easily separated |

Chemical Reactivity and Transformation Studies of 6 Tert Butoxy Pyridine 3 Carbonitrile

Reactions at the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring allows it to function as a base and a nucleophile. This reactivity is central to processes such as N-alkylation and N-oxidation.

N-Alkylation and N-Oxidation Processes

N-Alkylation is a fundamental reaction of pyridines, leading to the formation of N-alkylpyridinium salts. chemrxiv.org For 6-(tert-butoxy)pyridine-3-carbonitrile, this typically involves reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). The reaction proceeds via nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of the alkyl halide. The presence of the electron-donating tert-butoxy (B1229062) group at the 6-position enhances the nucleophilicity of the pyridine nitrogen, facilitating this reaction. Conversely, the electron-withdrawing nitrile group at the 3-position somewhat attenuates this effect.

N-Oxidation converts the pyridine nitrogen to a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). rsc.org The resulting N-oxide moiety significantly alters the electronic properties of the pyridine ring, making the C2 and C4 positions more susceptible to nucleophilic attack. scripps.edu For fused heterocyclic systems, stronger oxidants may be required due to the lower reactivity of the conjugated nitrogen atom. rsc.org Catalyst-free oxidation methods have also been developed using reagents like 1,1,2,2-tetrahydroperoxy-1,2-diphenylethane, which proceed under mild, solvent-free conditions. researchgate.net

| Reaction | Reagent(s) | Product Type |

| N-Alkylation | Alkyl Halide (e.g., R-X) | N-Alkylpyridinium Salt |

| N-Oxidation | Peroxy Acid (e.g., m-CPBA), H₂O₂ | Pyridine N-Oxide |

Formation of Pyridinium (B92312) Salts and Their Reactivity Modulations

As mentioned, N-alkylation of this compound yields the corresponding N-alkyl-6-(tert-butoxy)pyridinium-3-carbonitrile salt. researchgate.netrsc.org The formation of the pyridinium salt has a profound impact on the molecule's reactivity. The positive charge on the nitrogen atom significantly increases the electron-deficient character of the pyridine ring, making it more susceptible to nucleophilic addition. nih.gov

Studies on various pyridinium salts have shown that they can undergo a range of transformations not readily accessible to the parent pyridine. For instance, nucleophilic addition to 3-substituted pyridinium salts can occur with good regioselectivity, favoring the formation of 1,2-dihydropyridines. nih.gov Furthermore, pyridinium salts are known to participate in photochemical reactions, where irradiation can lead to skeletal rearrangements and the formation of novel bicyclic structures. psu.edu The steric hindrance imposed by the tert-butyl group in 2,6-di-t-butyl-4-phenylpyridinium salts has been shown to resist nucleophilic attack, a factor that could influence the reactivity of pyridinium salts derived from this compound. rsc.org

Transformations of the Nitrile Group

The nitrile group (–C≡N) is a versatile functional group that can undergo a variety of transformations, including nucleophilic additions, hydrolysis, reduction, and cycloadditions to form new heterocyclic systems. libretexts.org

Nucleophilic Additions and Cycloaddition Reactions

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. A classic example is the reaction with Grignard reagents (R-MgX). The addition of a Grignard reagent to the nitrile, followed by aqueous hydrolysis of the resulting imine intermediate, yields a ketone. ncert.nic.in

[3+2] Cycloaddition reactions represent a powerful method for converting nitriles into five-membered heterocycles. Research on heteroaryl carbonitriles has shown they can react with arylhydrazides under microwave-assisted conditions to produce 1,2,4-triazoles or 1,3,4-oxadiazoles. acs.orgacs.org The proposed mechanism involves an initial nucleophilic attack by the primary amino group of the hydrazide on the nitrile carbon. acs.orgacs.org Subsequent intramolecular cyclization and dehydration lead to the heterocyclic product. The chemoselectivity between the triazole and oxadiazole can be influenced by the electronic nature and hybridization of substituents on the pyridine ring. acs.org For example, sp² or sp hybridized substituents at the 6-position of a pyridine carbonitrile have been shown to dramatically impact selectivity. acs.org Similarly, [3+2] cycloadditions between nitriles and nitrilimines are known to produce 1,2,4-triazoles. mdpi.com Another important transformation is the visible-light-promoted [3+2] cycloaddition, which has been used to synthesize complex carbonitrile derivatives. acs.org

| Reaction Type | Reagent(s) | Product Type |

| Nucleophilic Addition | Grignard Reagent (R-MgX), then H₃O⁺ | Ketone |

| [3+2] Cycloaddition | Arylhydrazide | 1,2,4-Triazole or 1,3,4-Oxadiazole (B1194373) |

| [3+2] Cycloaddition | Nitrilimine | 1,2,4-Triazole |

Hydrolysis and Reduction Methodologies

The nitrile group can be fully converted to a carboxylic acid or reduced to a primary amine.

Hydrolysis of the nitrile can be performed under either acidic or basic conditions. chemistrysteps.com

Acid-catalyzed hydrolysis : Heating the nitrile under reflux with a dilute aqueous acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid (6-(tert-butoxy)pyridine-3-carboxylic acid) and an ammonium (B1175870) salt. libretexts.orgchemguide.co.uk The reaction proceeds through an amide intermediate. chemistrysteps.com

Alkaline hydrolysis : Heating the nitrile with an aqueous alkali solution, like sodium hydroxide, initially produces the salt of the carboxylic acid (e.g., sodium 6-(tert-butoxy)nicotinate) and ammonia (B1221849) gas. libretexts.orgchemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified. libretexts.org

Reduction of the nitrile group to a primary amine, (6-(tert-butoxy)pyridin-3-yl)methanamine, can be achieved using several reducing agents.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup. libretexts.orgchemguide.co.uk

Catalytic hydrogenation is another common method, involving hydrogen gas (H₂) and a metal catalyst such as Raney nickel, platinum, or palladium. chemguide.co.ukwikipedia.org This method is often used in industrial applications. Depending on the conditions, side reactions can lead to the formation of secondary or tertiary amines. wikipedia.org Other catalytic systems, such as those based on cobalt or ruthenium, have also been developed for the selective reduction of nitriles. researchgate.netorganic-chemistry.org

| Transformation | Reagent(s) | Product |

| Acid Hydrolysis | H₃O⁺, Heat | 6-(tert-butoxy)pyridine-3-carboxylic acid |

| Alkaline Hydrolysis | 1. NaOH, H₂O, Heat; 2. H₃O⁺ | 6-(tert-butoxy)pyridine-3-carboxylic acid |

| Reduction | 1. LiAlH₄; 2. H₂O | (6-(tert-butoxy)pyridin-3-yl)methanamine |

| Reduction | H₂, Raney Ni (or Pt, Pd) | (6-(tert-butoxy)pyridin-3-yl)methanamine |

Conversion to Other Nitrogen-Containing Heterocycles

Beyond the cycloadditions mentioned previously, the nitrile group serves as a key precursor for the synthesis of various other nitrogen-containing heterocycles.

A significant application is the synthesis of 1,2,4-triazoles and 1,3,4-oxadiazoles through reactions with hydrazide derivatives. acs.orgacs.org The reaction of heteroaryl carbonitriles with benzohydrazides can be directed to selectively form one of these two heterocyclic rings. acs.org The outcome is often dictated by the electronic environment of the starting materials. For instance, studies have shown that reacting a pyridine carbonitrile with different benzohydrazides can lead to either the 1,3,4-oxadiazole or the (1H)-1,2,4-triazole, sometimes with high chemoselectivity. acs.orgacs.org Microwave-assisted synthesis has proven to be an effective technique for these transformations, often proceeding rapidly and in high yield. nih.gov

Another route involves the intramolecular cyclization of a suitably substituted pyridine-3-carbonitrile (B1148548). For example, a 2-(3-cyanopropylthio)pyridine-3-carbonitrile derivative was shown to undergo an unexpected intramolecular cyclization via a Smiles-type rearrangement to form a thieno[2,3-h] mdpi.comresearchgate.netnaphthyridine skeleton.

The synthesis of 1,2,3-triazoles can also be achieved from nitrile-containing precursors, although this more commonly involves azide-alkyne cycloaddition chemistry where the nitrile is not the direct participant in the ring formation. However, syntheses starting from materials containing both nitrile and azide (B81097) functionalities can lead to fused triazole systems. mdpi.com

Reactivity of the Tert-butoxy Group

The tert-butoxy group in this compound plays a pivotal role in the molecule's reactivity, primarily serving as a protecting group that can be strategically removed. Its electronic properties also significantly influence the reactivity of the pyridine ring.

The removal of the tert-butoxy group, a common deprotection strategy in organic synthesis, is typically achieved under acidic conditions. Strong acids like trifluoroacetic acid (TFA) are frequently employed for this purpose. nih.govchemspider.com The generally accepted mechanism involves protonation of the ether oxygen, followed by the departure of the stable tert-butyl cation, which then gets trapped or eliminated.

The mechanism for acid-catalyzed deprotection can be summarized as follows:

Protonation: The ether oxygen of the tert-butoxy group is protonated by the acid, forming a good leaving group.

Formation of Tert-butyl Cation: The protonated intermediate cleaves to form the corresponding pyridinol and a stable tert-butyl cation. researchgate.net

Cation Trapping/Elimination: The tert-butyl cation can be trapped by a nucleophile present in the reaction mixture or can undergo elimination to form isobutylene. nih.gov

The choice of acid and solvent can be critical for achieving selective deprotection, especially in the presence of other acid-labile groups. For instance, systems like cerium(III) chloride heptahydrate with sodium iodide in acetonitrile (B52724) have been used for the cleavage of tert-butyl esters, offering an alternative to strongly acidic conditions. researchgate.net Similarly, zinc bromide in dichloromethane (B109758) has been explored for the chemoselective hydrolysis of tert-butyl esters. researchgate.net While these methods are specific to esters, they highlight the ongoing research into milder deprotection conditions. The use of tris(4-bromophenyl)aminium radical cation (magic blue) has also been reported for the deprotection of tert-butyl groups under mild, non-acidic conditions. nih.gov

Interactive Table: Deprotection Methods for Tert-butyl Groups

Deprotection Reagents and Conditions| Reagent System | Conditions | Substrate Scope | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Neat or in a solvent like chloroform | Broad, commonly used for Boc and t-butyl ethers | nih.govchemspider.com |

| Sulfuric Acid in t-Butyl Acetate (B1210297) | Concentrated H2SO4 (1.5–3.0 equiv.) | Selective for N-Boc in presence of t-butyl esters | researchgate.net |

| Cerium(III) Chloride / Sodium Iodide | Acetonitrile, room temperature to 70 °C | Cleavage of t-butyl esters | researchgate.netnih.gov |

| Zinc Bromide | Dichloromethane | Chemoselective hydrolysis of t-butyl esters | researchgate.net |

Influence on Ring Reactivity and Substituent Effects

The tert-butoxy group at the 6-position significantly influences the electronic properties of the pyridine ring. As an alkoxy group, it is generally considered an electron-donating group through resonance (+M effect), where the oxygen's lone pair can delocalize into the pyridine ring. This effect increases the electron density at the ortho and para positions (positions 3, 5, and the nitrogen atom). However, it also exerts an electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen atom.

Electrophilic and Nucleophilic Substitution Patterns on the Pyridine Ring

The substitution patterns on the pyridine ring of this compound are dictated by the interplay of the directing effects of the existing substituents.

Electrophilic Substitution: Pyridine and its derivatives are generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which is often protonated under the acidic conditions used for these reactions. uoanbar.edu.iqdavuniversity.org However, the presence of a strong electron-donating group like the tert-butoxy group at the 6-position can activate the ring towards electrophilic attack. The directing influence of the tert-butoxy group would favor substitution at the 3- and 5-positions. In this compound, the 3-position is already occupied. Therefore, electrophilic substitution, if it were to occur, would be expected primarily at the 5-position. It is important to note that the nitrile group is a meta-directing deactivator, which would also direct an incoming electrophile to the 5-position.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) is a more common reaction for pyridine derivatives, especially when a good leaving group is present at the 2-, 4-, or 6-positions. youtube.comstackexchange.com In the case of this compound, the tert-butoxy group is not a conventional leaving group for SNAr reactions. However, its precursor, 6-chloropyridine-3-carbonitrile, readily undergoes nucleophilic substitution at the 6-position. sigmaaldrich.com For instance, it can be used to prepare various substituted pyridines by reaction with nucleophiles like amines. sigmaaldrich.comnih.gov The electron-withdrawing nitrile group at the 3-position would facilitate nucleophilic attack at the 2- and 6-positions by stabilizing the Meisenheimer-like intermediate.

Interactive Table: Reactivity of Substituted Pyridines

Reactivity of Substituted Pyridines| Reactant | Reaction Type | Position of Attack | Activating/Deactivating Group | Reference |

|---|---|---|---|---|

| Pyridine | Electrophilic Substitution | 3-position (meta) | Ring is deactivated | uoanbar.edu.iqyoutube.com |

| Pyridine with Electron-Donating Group | Electrophilic Substitution | 2-, 4-, 6-positions (ortho, para) | Ring is activated | youtube.com |

| 2-Chloropyridine | Nucleophilic Substitution | 2-position | Chloro is a good leaving group | youtube.com |

| 4-Chloropyridine | Nucleophilic Substitution | 4-position | Chloro is a good leaving group | stackexchange.com |

Exploration of Rearrangement Reactions

Rearrangement reactions involving alkoxypyridines have been documented, particularly in the context of their N-oxides. acs.org While specific studies on the rearrangement of this compound are not extensively reported in the provided search results, general principles of pyridine chemistry suggest potential rearrangement pathways. For instance, pyridyne intermediates can be involved in rearrangements during amination reactions of halopyridines. researchgate.net It is conceivable that under certain conditions, such as high temperatures or in the presence of strong bases, elimination of the elements of tert-butanol (B103910) could potentially lead to a pyridyne intermediate, which could then undergo rearrangement. However, such reactions are often complex and can lead to mixtures of products. youtube.com The field of pyridine rearrangements is an active area of research, with various methods being developed for the synthesis of substituted pyridines through cyclization and rearrangement pathways. organic-chemistry.org

Role As a Key Building Block in Complex Chemical Synthesis

Precursor for Fused Heterocyclic Systems

The structure of 6-(tert-butoxy)pyridine-3-carbonitrile is well-suited for the construction of fused heterocyclic systems, which are common scaffolds in medicinal chemistry and materials science.

Synthesis of Furo[2,3-b]pyridine Derivatives

Furo[2,3-b]pyridines are a class of heterocyclic compounds with notable applications. While various methods exist for their synthesis, one general approach involves the annulation of a furan (B31954) ring onto a pyridine (B92270) core. This can be achieved through the reaction of a substituted pyridine with a compound that can provide the necessary atoms for the furan ring. For instance, a common strategy is the palladium-catalyzed cyclization of 3-alkynyl-2-hydroxypyridines. Another method involves the reaction of 2-fluoropyridines with carboxylic acids to build 2,3-carbon disubstituted furo[2,3-b]pyridines. electronicsandbooks.com Although direct synthesis from this compound is not extensively documented, its structure is analogous to precursors used in established synthetic routes.

Construction of Pyrazolo[1,5-a]pyridine Scaffolds

Pyrazolo[1,5-a]pyridines are another important class of fused heterocycles. Their synthesis often involves the intramolecular cyclization of N-amino-2-alkynylpyridinium salts, a reaction that can be catalyzed by silver(I) and gold(III) salts. researchgate.netlookchem.com Another established route is the thermal intramolecular cyclization of N-amino-2-alkynylpyridines. researchgate.net The synthesis can also be achieved through a [3+2] cycloaddition of N-aminopyridinium ylides with electron-deficient alkenes. While these methods utilize different pyridine-based precursors, the underlying principle of constructing a pyrazole (B372694) ring onto a pyridine framework highlights a potential, though not explicitly detailed, pathway for derivatives of this compound.

Derivatization into Dihydroquinazolinones

Dihydroquinazolinones are typically synthesized through multi-component reactions. nih.gov A common method involves the condensation of an isatoic anhydride (B1165640), an aldehyde, and an amine. These reactions are often catalyzed by acids or bases. nih.gov The starting materials for these syntheses are generally derived from anthranilic acid or other benzene-based precursors. The derivatization of a pyridine-based compound like this compound into a dihydroquinazolinone would represent a non-traditional approach, as it would require the construction of the benzene (B151609) portion of the quinazolinone ring system.

Intermediate in Multi-Step Organic Syntheses

Beyond its role as a direct precursor to fused systems, this compound can function as a key intermediate in longer synthetic sequences, where its functional groups are modified sequentially to build complex target molecules.

Application in Complex Natural Product Synthesis (without biological context)

The total synthesis of natural products is a significant area of organic chemistry that drives the development of new synthetic methods. oapen.org These syntheses often involve the assembly of complex molecular architectures through a series of carefully planned steps. While specific examples detailing the use of this compound as an intermediate in a published natural product synthesis are not readily found, compounds with similar pyridine-3-carbonitrile (B1148548) motifs are utilized. nih.govscribd.com The synthesis of complex molecules often relies on the strategic use of building blocks that allow for the introduction of key functionalities and ring systems. mdpi.comnih.gov

Construction of Chiral Pyridine Derivatives

The synthesis of chiral molecules is of great importance, particularly in pharmaceutical chemistry. Asymmetric synthesis aims to create molecules with a specific three-dimensional arrangement of atoms. ethernet.edu.et This can be achieved using chiral catalysts, auxiliaries, or starting materials. While this compound is an achiral molecule, it could potentially be used in synthetic routes that introduce chirality at a later stage. For example, asymmetric reactions targeting the pyridine ring or transformations of the nitrile and tert-butoxy (B1229062) groups could lead to the formation of chiral derivatives. The development of new chiral ligands, such as C2-symmetric chiral pyridine-N,N'-dioxides, is an active area of research for their application in asymmetric catalysis. mdpi.com

Design and Synthesis of Novel Pyridine-Based Architectures

The chemical scaffold of this compound presents a unique combination of functional groups that renders it a valuable building block in synthetic organic chemistry. The pyridine ring provides a core heterocyclic structure, the nitrile group serves as a versatile handle for a variety of chemical transformations, and the tert-butoxy group acts as a sterically bulky ether, which can also be chemically modified. These features allow for its strategic incorporation into more complex molecular designs, including polycyclic, bridged, and multi-aryl systems.

Incorporation into Polycyclic and Bridged Systems

The construction of polycyclic and bridged frameworks is a cornerstone of modern synthetic chemistry, enabling access to novel molecular shapes and functionalities. While specific, documented examples of this compound being directly used to create such systems are not prevalent in widely accessible literature, its chemical nature suggests several potential pathways for such transformations.

The reactivity of the nitrile group, in conjunction with the pyridine ring, offers a logical starting point for the synthesis of fused polycyclic systems. The nitrile can participate in cyclization reactions, such as the Thorpe-Ziegler reaction, if a suitable carbon-chain substituent with an active methylene (B1212753) group is introduced elsewhere on the pyridine ring. More commonly, the nitrile and an adjacent ring carbon can be incorporated into a new ring through condensation reactions with appropriate bifunctional reagents. For instance, reactions that build fused rings onto pyridine-3-carbonitrile cores are a known strategy for creating novel heterocyclic systems.

Another theoretical approach to forming complex architectures is through cycloaddition reactions. The pyridine ring can, under certain conditions, participate as a diene or a dienophile in [4+2] cycloadditions like the Diels-Alder reaction to create bridged bicyclic systems. However, the aromatic stability of the pyridine ring makes it a reluctant participant in such reactions, often requiring high temperatures or specific activation of the ring system. The presence of the electron-donating tert-butoxy group could subtly influence the electronic properties of the pyridine ring, potentially modulating its reactivity in such cycloadditions, though this remains a speculative pathway without direct experimental validation.

Preparation of Substituted Bipyridine and Analogous Frameworks

Bipyridines are a fundamentally important class of ligands in coordination chemistry and building blocks for functional materials. The synthesis of substituted bipyridines often relies on cross-coupling reactions. A direct cross-coupling reaction involving the C-O bond of the tert-butoxy group in this compound is not a standard or efficient method, as alkoxy groups are generally poor leaving groups in palladium-catalyzed cross-coupling reactions.

A more chemically sound and established strategy involves a two-step transformation of the starting material into a more reactive intermediate. This indirect pathway leverages the tert-butoxy group as a masked hydroxyl group.

Deprotection: The first step is the cleavage of the tert-butyl ether to yield 6-hydroxypyridine-3-carbonitrile. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid.

Activation and Coupling: The resulting hydroxyl group is then converted into an excellent leaving group, most commonly a triflate (trifluoromethanesulfonate, -OTf). The formation of this pyridyl triflate creates a highly reactive electrophile. This intermediate, 6-(trifluoromethanesulfonyloxy)pyridine-3-carbonitrile, can then readily participate in standard palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with a pyridylboronic acid, to form the desired substituted bipyridine framework.

This two-step approach is a versatile and widely used method for synthesizing unsymmetrical bipyridines from hydroxypyridine precursors.

Table 1: Hypothetical Reaction Sequence for Bipyridine Synthesis

The following table outlines the proposed, chemically viable pathway for converting this compound into a substituted bipyridine. Note that this represents a general strategy rather than a specific, documented synthesis with reported yields.

| Step | Reactant | Reagents | Intermediate/Product | Reaction Type |

| 1 | This compound | Trifluoroacetic Acid (TFA) | 6-Hydroxypyridine-3-carbonitrile | Ether Cleavage (Deprotection) |

| 2 | 6-Hydroxypyridine-3-carbonitrile | Triflic Anhydride (Tf₂O), Pyridine | 6-(Trifluoromethanesulfonyloxy)pyridine-3-carbonitrile | Triflation (Activation) |

| 3 | 6-(Trifluoromethanesulfonyloxy)pyridine-3-carbonitrile | Pyridylboronic acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Substituted Bipyridine-carbonitrile | Suzuki-Miyaura Cross-Coupling |

Mechanistic Insights into Reactions Involving 6 Tert Butoxy Pyridine 3 Carbonitrile

Investigation of Reaction Pathways

The transformation of 6-(tert-butoxy)pyridine-3-carbonitrile can be conceptualized through various mechanistic models, including radical, concerted, and stepwise pathways. The operative mechanism often depends on the specific reaction conditions, reagents, and catalysts employed.

The presence of the tert-butoxy (B1229062) group suggests the possibility of radical-mediated reactions, as the tert-butoxy radical (t-BuO•) is a known entity in organic chemistry. uomustansiriyah.edu.iq Radical chain processes are characterized by initiation, propagation, and termination steps. uomustansiriyah.edu.iq Initiation can occur through the thermal decomposition of reagents like di-tert-butyl hyponitrite (DTBHN) to generate a tert-butoxyl radical. nih.gov

Computational studies on related systems have shown that the addition of a tert-butyl radical to a protonated pyridine (B92270) is an endergonic process, while addition to N-methoxypyridinium salts is less so. nih.gov This suggests that activation of the pyridine nitrogen is crucial for radical pathways.

A reaction's progression can be classified as either concerted, occurring in a single mechanistic step, or stepwise, involving two or more distinct steps and the formation of one or more reaction intermediates. diva-portal.orgucla.edu The distinction is critical for understanding transition state structures and reaction kinetics. diva-portal.org

In the context of pyridine carbonitriles, studies on their [3+2] annulation with hydrazides to form triazoles and oxadiazoles (B1248032) provide relevant mechanistic insights. acs.orgacs.org Density Functional Theory (DFT) calculations on a related pyridine carbonitrile system explored both concerted and stepwise possibilities for the initial nucleophilic attack. acs.orgacs.org The calculations indicated that the nucleophilic attack of the hydrazide onto the carbonitrile proceeds via a concerted transfer of a proton from the amino group to the nitrile nitrogen, forming a hydrazido imide intermediate. acs.orgacs.org An alternative stepwise mechanism, which would involve the formation of a zwitterionic intermediate, was investigated, but a corresponding transition state could not be located, disfavoring this pathway. acs.orgacs.org

This preference for a concerted proton transfer highlights the nuanced energetic landscape of reactions at the nitrile group, which is likely influenced by the electronic properties of the tert-butoxy-substituted pyridine ring.

Role of Catalysis in Mechanistic Control

Catalysis can profoundly influence the mechanistic pathway of a reaction, often lowering activation energies and directing selectivity towards a desired product. For pyridine derivatives, both transition-metal and metal-free catalytic systems are employed.

In a study on the cleavage of amides directed by a related tert-butyl nicotinate (B505614) group, a Zinc(II) acetate (B1210297) catalyst was shown to be crucial. acs.org The proposed mechanism is biomimetic, where the ester substituent at the C3 position chelates to the zinc catalyst (C=Oamide–Zn–Ndirecting group). acs.org This coordination activates the amide for nucleophilic attack. The acetate ligand on the zinc catalyst further participates by activating the alcohol nucleophile through hydrogen bonding and assisting in a key intramolecular proton transfer step. acs.org This demonstrates how a catalyst can orchestrate multiple interactions to facilitate a specific, stepwise mechanistic route.

Furthermore, the reactivity of tert-butoxides in transition metal-free coupling reactions is an area of growing interest, offering more environmentally friendly and cost-effective synthetic strategies compared to traditional transition-metal-catalyzed methods that can generate hazardous waste. researchgate.net

Intermediate Characterization and Trapping Experiments

The direct detection or indirect observation of reaction intermediates provides strong evidence for a proposed stepwise mechanism. diva-portal.org In radical reactions of N-methoxypyridinium salts, a radical cation intermediate has been postulated following the addition of an alkyl radical. nih.gov The reversibility of this step can be influenced by the nature of the radical and the presence of trapping agents. nih.gov

Kinetic Studies and Reaction Rate Determinants

Kinetic studies, which measure how reaction rates change under different conditions, are powerful tools for elucidating reaction mechanisms. diva-portal.org The rate-determining step (RDS) is the slowest step in a multistep reaction and represents the highest energy barrier along the reaction coordinate.

For the [3+2] annulation reaction involving a pyridine carbonitrile, DFT calculations identified the initial nucleophilic attack and concerted proton transfer as the rate-determining step for the formation of the triazole product. acs.orgacs.org The calculated barrier height for this step was 59.4 kcal/mol. acs.orgacs.org

Kinetic data for elementary radical reactions are also informative. A rate constant for the addition of a primary alkyl radical to N-methoxylepidinium, a related heterocyclic system, was experimentally determined to be greater than 107 M−1s−1. nih.gov The decomposition of the tert-butoxy radical itself has also been studied, and it is known to be a pressure-dependent reaction in the fall-off regime between unimolecular decomposition and bimolecular collision activation. rsc.org

Table 1: Kinetic Data for Related Reactions

| Reaction | Parameter | Value | Source |

|---|---|---|---|

| Addition of primary radical to N-methoxylepidinium | Rate Constant (k) | >107 M−1s−1 | nih.gov |

| [3+2] Annulation of Pyridine Carbonitrile | Activation Energy (ΔG‡) of RDS | 59.4 kcal/mol | acs.orgacs.org |

Computational and Theoretical Investigations

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its fundamental chemical and physical properties. Electronic structure analysis of 6-(tert-butoxy)pyridine-3-carbonitrile focuses on how the pyridine-3-carbonitrile (B1148548) framework is influenced by the electron-donating tert-butoxy (B1229062) group and the electron-withdrawing nitrile group.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is routinely applied to pyridine (B92270) derivatives to predict geometries, electronic properties, and vibrational frequencies. researchgate.netresearchgate.net For molecules within the pyridine-3-carbonitrile family, DFT calculations, often using the B3LYP functional with basis sets such as 6-311G(d,p), are employed to determine the optimized molecular structure and understand the structure-activity relationship. researchgate.netnih.gov

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, revealing how the substituents affect the geometry of the pyridine ring. The distribution of electron density and the molecular electrostatic potential map can also be calculated, identifying electron-rich and electron-poor regions of the molecule, which are key to understanding intermolecular interactions.

| Parameter | Description | Typical Calculated Value/Output |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms. | Bond lengths (Å), Bond angles (°), Dihedral angles (°) |

| Electronic Energy | The total energy of the molecule in its ground state. | Hartrees or kcal/mol |

| Dipole Moment | A measure of the molecule's overall polarity. | Debye (D) |

| Mulliken Atomic Charges | Calculated partial charges on each atom. nih.gov | Atomic units (a.u.) |

| Vibrational Frequencies | Predicted frequencies for IR and Raman spectra. nih.gov | cm-1 |

Molecular Orbital (MO) theory describes chemical bonding in terms of molecular orbitals that extend over the entire molecule. mit.edu In this framework, electrons are not localized to individual bonds but are distributed among orbitals of varying energies. youtube.com The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity. For this compound, the electron-donating tert-butoxy group would be expected to raise the energy of the HOMO, while the electron-withdrawing nitrile group would lower the energy of the LUMO.

Prediction of Reactivity and Regioselectivity

Theoretical methods are invaluable for predicting how a molecule will react and at which specific sites. This is particularly useful for complex molecules like this compound, where multiple reactive sites exist.

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the prediction of reactivity by focusing on the interaction between the HOMO of one reactant and the LUMO of another. sapub.org The theory posits that the reactivity of a molecule is governed by the properties of these frontier orbitals. pku.edu.cn

By analyzing the energies and spatial distribution of the HOMO and LUMO of this compound, predictions can be made about its behavior in various chemical reactions. For instance, in an electrophilic attack, the reaction is most likely to occur at the atom(s) where the HOMO has the largest electron density. Conversely, in a nucleophilic attack, the reaction will favor sites where the LUMO is largest. The HOMO-LUMO gap can be used to compare the relative reactivity of a series of related compounds. researchgate.net For large systems, the concept can be extended to Frontier Molecular Orbitalets (FMOLs), which are localized in both physical and energy space, to better pinpoint reactive regions. nih.gov

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO Energy (EHOMO) | - | Related to ionization potential; higher energy indicates stronger nucleophilicity. |

| LUMO Energy (ELUMO) | - | Related to electron affinity; lower energy indicates stronger electrophilicity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity; a smaller gap suggests higher reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution; larger value means 'harder' molecule. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons to itself. |

To gain a more quantitative understanding of a reaction's feasibility and outcome, chemists perform transition state (TS) modeling. A transition state is the highest energy point along a reaction coordinate, representing the "point of no return" between reactants and products. Using computational methods like DFT, the geometry and energy of the transition state can be calculated.

The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate. By modeling the transition states for different possible reaction pathways (e.g., substitution at different positions on the pyridine ring), the regioselectivity can be predicted. The pathway with the lowest activation energy will be the favored one. mdpi.com This type of analysis is crucial for designing synthetic routes and understanding reaction mechanisms involving the pyridine-3-carbonitrile core.

Conformational Analysis and Steric Effects

The tert-butoxy group is large and bulky, and its presence at the 6-position of the pyridine ring introduces significant steric effects. stackexchange.com These effects can influence the molecule's shape (conformation) and its reactivity.

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and determining their relative energies. Due to the bulky nature of the tert-butyl group, rotation around the C(6)-O bond in this compound may be restricted. Computational methods can be used to perform a potential energy surface scan by systematically rotating this bond to identify the most stable (lowest energy) conformation. mdpi.com

Steric hindrance from the tert-butoxy group can block access to the adjacent nitrogen atom in the pyridine ring, potentially reducing its basicity and its ability to act as a nucleophile or coordinate to metal centers. rsc.org This steric shielding is a well-documented phenomenon in substituted pyridines, such as 2,6-di-tert-butylpyridine. acs.org The analysis of intramolecular and intermolecular interactions in the calculated stable conformer can help explain crystal packing and the preferred modes of interaction with other molecules. mdpi.com

Influence of the Tert-butoxy Group on Molecular Geometry

The tert-butoxy group, characterized by its bulky tertiary butyl moiety, exerts a considerable steric effect. This steric hindrance can lead to distortions from the ideal planar geometry of the pyridine ring. The repulsion between the methyl groups of the tert-butyl substituent and the adjacent atoms on the pyridine ring, particularly the nitrogen at position 1, can cause out-of-plane bending or twisting. This phenomenon, known as librational motion, is common for tert-butyl groups attached to planar systems. Such distortions can subtly alter the bond angles within the pyridine ring and the orientation of the substituents relative to the ring plane.

Electronically, the tert-butoxy group acts as an electron-donating group through the oxygen atom's lone pairs (a +M or +R effect) and through hyperconjugation from the C-C and C-H sigma bonds of the butyl group. This electron donation increases the electron density within the pyridine ring, which can affect bond lengths. Generally, increased electron density in an aromatic system can lead to slight bond elongation due to a decrease in bond order. Conversely, the nitrile group (-C≡N) is a strong electron-withdrawing group, which decreases electron density in the ring. The interplay of these opposing electronic effects, combined with the steric bulk of the tert-butoxy group, dictates the final equilibrium geometry.

Density Functional Theory (DFT) calculations on analogous structures, such as 2-(tert-butoxycarbonyl-amino)-5-bromopyridine, provide a framework for understanding these interactions researchgate.net. In such systems, DFT optimizations can predict key geometric parameters, revealing the extent of non-planarity and the specific bond lengths and angles that result from substituent effects researchgate.netnih.gov.

Below is a table of estimated geometric parameters for this compound, based on standard pyridine geometry and expected deviations due to the substituents.

| Parameter | Atom(s) Involved | Estimated Value | Comment |

| Bond Lengths (Å) | |||

| C6-O | ~1.36 Å | Typical C-O single bond length in an ether attached to an aromatic ring. | |

| O-C(tert-butyl) | ~1.48 Å | Standard C-O single bond. | |

| C3-C(nitrile) | ~1.45 Å | C-C bond between an sp2 (ring) and sp (nitrile) carbon. | |

| C(nitrile)≡N(nitrile) | ~1.16 Å | Standard carbon-nitrogen triple bond length. | |

| N1=C6 | ~1.35 Å | Slightly longer than typical pyridine C=N bond due to electron donation from the tert-butoxy group. | |

| Bond Angles (°) | |||

| C5-C6-N1 | ~117-119° | Potentially compressed from the ideal 120° due to the bulky tert-butoxy group. | |

| C6-O-C(tert-butyl) | ~118-120° | Steric repulsion between the pyridine ring and the tert-butyl group may widen this angle. | |

| Dihedral Angles (°) | |||

| C5-C6-O-C(tert-butyl) | Non-zero | Steric hindrance likely forces the tert-butyl group out of the plane of the pyridine ring. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems, including chemical reactions. By using reactive force fields like ReaxFF, MD can model the dynamic processes of bond formation and breaking.

However, the application of MD simulations specifically to elucidate the synthetic reactivity of this compound is not documented in the available scientific literature. Current research employing MD simulations on pyridine and its derivatives predominantly focuses on high-energy processes such as pyrolysis and combustion researchgate.netucl.ac.uk. These studies investigate reaction mechanisms at extreme temperatures, detailing fragmentation pathways and the formation of small molecules like HCN, which are not relevant to the controlled conditions of synthetic organic chemistry researchgate.net. While MD simulations have been applied to understand reactivity in other contexts, such as biological ligand-receptor interactions, their use to predict outcomes or mechanisms of common synthetic transformations for this specific substrate has not been reported nih.gov.

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate molecular structures with their activities or properties. When applied to chemical reactions, this is often termed a Quantitative Structure-Reactivity Relationship (QSRR). The goal of a QSRR model is to predict the outcome of a reaction, such as the yield or rate, based on calculated molecular descriptors of the reactants, catalysts, and solvents.

The development of a QSRR model for a synthetic outcome involving this compound would involve these general steps:

Data Collection: A dataset of reactions would be compiled where this compound or closely related pyridine derivatives are used. The synthetic outcome (e.g., reaction yield) would be measured under consistent conditions.

Descriptor Calculation: For each reactant in the dataset, a wide range of molecular descriptors would be calculated. These can include electronic descriptors (e.g., atomic charges, HOMO/LUMO energies), steric descriptors (e.g., molecular volume, surface area), and topological descriptors.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), would be used to build a mathematical equation linking the most relevant descriptors to the observed reaction outcome.

Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques to ensure its robustness.

Despite the potential utility of this approach, a review of the current literature indicates that no specific QSAR, QSPR, or QSRR models have been published that focus on the synthetic outcomes of this compound. The existing QSAR studies on pyridine carbonitrile derivatives are overwhelmingly concentrated on predicting biological activities, such as anticancer or vasorelaxant properties, which falls outside the scope of synthetic reactivity chemrevlett.comchemrevlett.comresearchgate.netnih.gov. The development of QSRR models for predicting synthetic yields remains a specialized and less common application of the QSAR paradigm.

Advanced Synthetic Strategies and Green Chemistry Principles

Microwave-Assisted Organic Synthesis (MAOS) Applications

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced product purity. researchgate.netacs.org The application of microwave irradiation in the synthesis of pyridine (B92270) derivatives has been shown to be highly effective. researchgate.netmdpi.com

For the synthesis of pyridine carbonitriles, microwave-assisted methods have been successfully employed. For instance, a green and efficient one-pot, three-component domino reaction for the synthesis of 4-aryl-2-amino-6-(naphthalene-1-yl)-3-cyanopyridine derivatives under microwave irradiation has been reported. researchgate.net This method involves the reaction of aromatic aldehydes, 1-acetylnaphthalene, and dicyanomethane in the presence of ammonium (B1175870) acetate (B1210297) in ethanol. While this specific example does not produce 6-(tert-butoxy)pyridine-3-carbonitrile, it demonstrates the feasibility of using MAOS for the rapid construction of the cyanopyridine scaffold.

Another relevant example is the microwave-assisted synthesis of functionalized 1,2,4-triazoles and 1,3,4-oxadiazoles from heteroaryl carbonitriles. acs.org In this study, various functionalized pyridine carbonitriles were reacted with benzohydrazides under microwave irradiation at 210 °C for 0.75 hours. acs.org This highlights the stability of the pyridine carbonitrile moiety under high-temperature microwave conditions and the rapid reaction times achievable.

The table below illustrates a comparative example of a reaction performed under both conventional heating and microwave irradiation, showcasing the benefits of MAOS.

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for a Pyridine Derivative

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

| Reaction Time | 12 hours | 10-15 minutes | mdpi.com |

| Yield | Lower | Higher | mdpi.com |

| Conditions | Reflux | Sealed vessel, controlled temperature and pressure | acs.org |

Catalyst Recyclability and Sustainability in Pyridine Chemistry

Magnetically recoverable nanocatalysts have gained considerable attention due to their high activity, selectivity, and ease of separation from the reaction mixture using an external magnet. rsc.org Various magnetic nanocatalysts have been employed in the synthesis of pyridine derivatives through multi-component reactions. rsc.orgresearchgate.net For instance, a novel recyclable nano-catalyst, Fe3O4@GOTfOH/Ag/St-PEG-AcA, was used for the synthesis of 2,4,6-tri-arylpyridine derivatives. rsc.org

Another example is the use of a heterogeneous copper(I)-catalyzed three-component tandem cyclization of ketoxime acetates, aldehydes, and activated methylene (B1212753) compounds to produce a variety of polysubstituted pyridines. tandfonline.com The MCM-41-bound copper(I) bromide catalyst used in this process can be reused more than seven times without a significant drop in its catalytic efficiency. tandfonline.com

Polymer-supported catalysts also offer excellent recyclability. A study on the N-oxidation of pyridines utilized a recyclable poly(maleic anhydride-alt-1-octadecene) (Od-MA) catalyst in the presence of H2O2. researchgate.netrsc.org This catalyst was easily recovered by filtration with over 99.8% recovery and could be reused multiple times without any required treatment. researchgate.netrsc.org

The table below provides an overview of different types of recyclable catalysts used in pyridine synthesis.

Table 3: Recyclable Catalysts in Pyridine Synthesis

| Catalyst Type | Example | Separation Method | Recyclability | Reference |

| Magnetic Nanocatalyst | Fe3O4@GOTfOH/Ag/St-PEG-AcA | External Magnet | High | rsc.org |

| Heterogeneous Copper(I) | MCM-41-2N-CuBr | Filtration | >7 times | tandfonline.com |

| Polymer-Supported | Poly(maleic anhydride-alt-1-octadecene) | Filtration | High | researchgate.netrsc.org |

Applying these recyclable catalyst technologies to the synthesis of this compound could significantly improve the sustainability of its production.

Atom Economy and E-Factor Analysis of Synthetic Routes

Atom economy and the Environmental Factor (E-Factor) are key metrics for evaluating the "greenness" of a chemical process. Atom economy, a concept introduced by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. chemrxiv.org The E-Factor, developed by Roger Sheldon, quantifies the amount of waste generated per unit of product.

The ideal atom economy is 100%, which is characteristic of addition and rearrangement reactions. chemrxiv.org Substitution and elimination reactions, however, inherently have lower atom economies as they generate byproducts. baranlab.org For instance, a classical Wittig reaction may have a high chemical yield but a poor atom economy due to the formation of a high-mass phosphine (B1218219) oxide byproduct. researchgate.net

A quantitative analysis of the atom economy for different synthetic routes to a target molecule, such as aspirin, can reveal significant differences in their environmental impact. chemrxiv.orgchemrxiv.org For example, the acetylation of salicylic (B10762653) acid with acetic acid has a higher atom economy (90.9%) compared to routes using acetic anhydride (B1165640) or acetyl chloride, with water being the only byproduct. chemrxiv.orgchemrxiv.org

Table 4: Green Chemistry Metrics for Process Evaluation

| Metric | Definition | Ideal Value | Significance | Reference(s) |

| Atom Economy (%) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100 | 100% | Measures the efficiency of atom incorporation from reactants to product. | chemrxiv.orgbaranlab.org |

| E-Factor | Total weight of waste (kg) / Weight of product (kg) | 0 | Quantifies the amount of waste generated. | researchgate.net |

A thorough analysis of the atom economy and E-factor for various potential synthetic pathways to this compound would be invaluable for selecting the most environmentally responsible manufacturing process.

Development of Novel Catalytic Systems for Pyridine Functionalization

The direct functionalization of the pyridine ring via C-H activation is a highly attractive strategy from a green chemistry perspective as it avoids the need for pre-functionalized substrates and reduces the number of synthetic steps. nih.govbohrium.com However, the electron-deficient nature of the pyridine ring makes electrophilic substitution difficult and often requires harsh conditions. gcwgandhinagar.com Consequently, the development of novel catalytic systems for the regioselective functionalization of pyridines is an active area of research.

Transition metal catalysis has emerged as a powerful tool for pyridine C-H functionalization. nih.gov Palladium, rhodium, ruthenium, and iridium catalysts have been successfully used for the arylation, olefination, and borylation of pyridines. nih.gov For instance, palladium-catalyzed C3-selective olefination of pyridine has been achieved using a bidentate N,N-ligand. nih.gov

Photochemical methods are also gaining prominence for pyridine functionalization. acs.orgresearchgate.net A photochemical organocatalytic method for the functionalization of pyridines with radicals derived from allylic C-H bonds has been reported. acs.org This method utilizes a dithiophosphoric acid that acts as a Brønsted acid, a single electron transfer reductant, and a hydrogen atom abstractor. acs.org

The development of catalytic systems for the functionalization of electron-deficient heteroarenes is particularly relevant. researchgate.net Pyridine N-oxides have been used as hydrogen atom transfer reagents in the photochemical, Minisci-type alkylation of electron-deficient heteroarenes, precluding the need for a photocatalyst. researchgate.net

The table below summarizes some novel catalytic approaches for pyridine functionalization.

Table 5: Novel Catalytic Systems for Pyridine Functionalization

| Catalytic Approach | Catalyst/Reagent | Position(s) Functionalized | Type of Functionalization | Reference |

| Transition Metal Catalysis | Palladium with N,N-ligand | C3 | Olefination | nih.gov |

| Photochemical Organocatalysis | Dithiophosphoric acid | C4 | Allylation | acs.org |

| Photochemical HAT | Pyridine N-oxide | C4 | Alkylation | researchgate.net |

| Iridium Catalysis | [Ir(cod)(OMe)]2/dtbpy | C3/C4 | Borylation | nih.gov |

The application of such novel catalytic systems could provide more direct and efficient routes to this compound, either by functionalizing a pre-existing pyridine core or by constructing the substituted ring in a more atom-economical fashion.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Routes to 6-(Tert-butoxy)pyridine-3-carbonitrile

While established methods for the synthesis of pyridine (B92270) derivatives exist, the pursuit of more efficient, sustainable, and diverse routes remains a key objective. Future investigations could focus on several promising areas:

Direct C-H Functionalization: A significant frontier in organic synthesis is the direct functionalization of carbon-hydrogen bonds. rsc.org Research into transition-metal or rare-earth-metal-catalyzed C-H activation could provide novel pathways to synthesize or further derivatize the pyridine core, bypassing the need for pre-functionalized starting materials. rsc.orgbeilstein-journals.org For instance, developing methods for the direct introduction of the tert-butoxy (B1229062) group or the cyano group onto a pyridine scaffold would represent a major advancement in atom economy. beilstein-journals.org

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging complex chemical bonds under mild conditions. rsc.orgacs.org Future work could explore the use of organic dyes or metal complexes as photocatalysts to construct the this compound framework from simpler precursors. acs.org This approach could offer unique reactivity and selectivity profiles not accessible through traditional thermal methods. rsc.org

Mechanochemistry: Mechanochemical synthesis, which utilizes mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to solution-phase chemistry. rsc.orgacs.orgresearchgate.net Investigating the synthesis of this compound using ball-milling techniques could lead to reduced reaction times, higher yields, and a more environmentally friendly process. acs.orgnih.gov This method has shown promise for the synthesis of various heterocyclic compounds. rsc.orgresearchgate.net

Biocatalysis: The use of enzymes to catalyze synthetic transformations is a rapidly growing field. Exploring enzymatic routes, potentially using engineered enzymes, could enable highly selective and sustainable production of this pyridine derivative.

Discovery of Unprecedented Reactivity Profiles of the Compound

The existing functional groups on this compound—the tert-butoxy ether, the nitrile, and the pyridine ring itself—offer a playground for exploring new chemical transformations.

Nitrile Group Manipulation: Beyond simple hydrolysis or reduction, the nitrile group can participate in a variety of cycloadditions and transition-metal-catalyzed cross-coupling reactions. Future research could investigate its use as a linchpin for constructing more complex molecular architectures.

Pyridine Ring Activation: The electron-deficient nature of the pyridine ring can be harnessed for unique reactivity. rsc.org For example, activation of the pyridine nitrogen, perhaps through the formation of a pyridinium (B92312) salt, could open up new avenues for nucleophilic addition or ring-opening reactions, leading to novel scaffolds. bohrium.comacs.org Photoredox catalysis could also be employed to generate pyridine N-oxy radicals from the corresponding N-oxide, enabling novel difunctionalization reactions. acs.org

Electrochemical Transformations: Electrosynthesis provides a reagent-free method for oxidation and reduction. cornell.edumdpi.com The electrochemical carboxylation of pyridines has been shown to be dependent on the reactor type, allowing for selective functionalization. cornell.edu Applying electrochemical methods to this compound could uncover new reaction pathways for C-H functionalization or manipulation of the existing substituents under mild conditions. rsc.orgresearchgate.netrsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic discoveries from the laboratory to industrial-scale production is a critical challenge. Flow chemistry and automated synthesis offer solutions for improved efficiency, safety, and scalability.

Future work should focus on developing continuous-flow processes for the synthesis of this compound. beilstein-journals.orgrsc.orgacs.org This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities. beilstein-journals.org Furthermore, integrating these flow reactors with automated self-optimizing systems can rapidly identify the ideal reaction conditions, accelerating process development. rsc.org Such platforms can facilitate the creation of libraries of related pyridine derivatives for high-throughput screening in drug discovery. acs.orguc.pt

Advanced Spectroscopic Methodologies for Reaction Monitoring (focus on methods, not specific data)